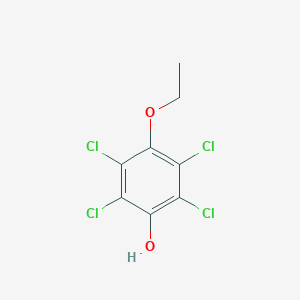
2,3,5,6-Tetrachloro-4-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachloro-4-ethoxyphenol is an organochlorine compound characterized by the presence of four chlorine atoms and an ethoxy group attached to a phenol ring. This compound is known for its significant chemical stability and reactivity, making it a valuable substance in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrachloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the compound. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5,6-Tetrachloro-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols or dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroquinone, while substitution with ammonia can produce tetrachloroaniline derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloro-4-ethoxyphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrachloro-4-ethoxyphenol involves its interaction with cellular components, leading to various biochemical effects. The compound can inhibit enzyme activity by binding to active sites or altering the structure of proteins. Its chlorinated structure allows it to penetrate cell membranes and disrupt cellular processes, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
2,3,5,6-Tetrachlorophenol: Similar in structure but lacks the ethoxy group, making it less soluble in organic solvents.
2,3,5,6-Tetrachloro-4-methoxyphenol: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
2,3,5,6-Tetrachloro-4-nitrophenol: The presence of a nitro group significantly alters its chemical behavior and applications.
Uniqueness: 2,3,5,6-Tetrachloro-4-ethoxyphenol is unique due to its ethoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to other tetrachlorophenol derivatives. This makes it particularly useful in specific chemical syntheses and industrial applications.
Propiedades
Número CAS |
65824-96-6 |
|---|---|
Fórmula molecular |
C8H6Cl4O2 |
Peso molecular |
275.9 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-ethoxyphenol |
InChI |
InChI=1S/C8H6Cl4O2/c1-2-14-8-5(11)3(9)7(13)4(10)6(8)12/h13H,2H2,1H3 |
Clave InChI |
CIEYYOKARNBKGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















